N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
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Overview
Description
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features an indole core with a phenyl group at the 2-position and a diethylamino group at the 3-position, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced at the 2-position of the indole core through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Diethylamino Group: The diethylamino group can be introduced at the 3-position through a Mannich reaction, which involves the reaction of the indole derivative with formaldehyde and diethylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under acidic or basic conditions.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced derivatives with decreased oxidation states.
Substitution: Substituted derivatives with various functional groups replacing the diethylamino group.
Scientific Research Applications
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, leading to modulation of biological activities. The phenyl and diethylamino groups may enhance the compound’s binding affinity and selectivity towards these targets, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-oxo-2-(1H-indol-3-yl)acetamide: Similar structure but lacks the phenyl group at the 2-position.
N,N-diethyl-2-oxo-2-(2-methyl-1H-indol-3-yl)acetamide: Similar structure but has a methyl group instead of a phenyl group at the 2-position.
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)propionamide: Similar structure but has a propionamide group instead of an acetamide group.
Uniqueness
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is unique due to the presence of both the phenyl group at the 2-position and the diethylamino group at the 3-position of the indole core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N,N-diethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(4-2)20(24)19(23)17-15-12-8-9-13-16(15)21-18(17)14-10-6-5-7-11-14/h5-13,21H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKUQEWBWBPVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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